[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride
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Overview
Description
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride is a chemical compound with the molecular formula C8H9N5·HCl. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
Mechanism of Action
Target of Action
The primary targets of [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Tetrazole derivatives are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities exhibited by tetrazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 5-methyl-2-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. The nitro group is reduced to an amine, and the resulting compound is then converted to its hydrochloride salt .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine: The parent compound without the hydrochloride salt.
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine nitrate: A similar compound with a nitrate salt.
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine sulfate: A similar compound with a sulfate salt.
Uniqueness
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly useful in certain applications where these properties are critical .
Properties
IUPAC Name |
5-methyl-2-(tetrazol-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPSGNMZKWAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NN=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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